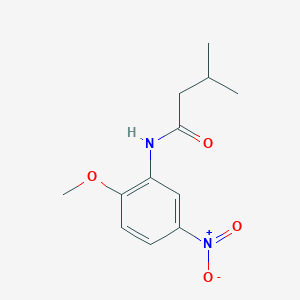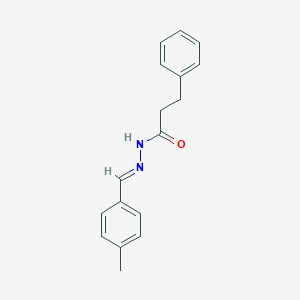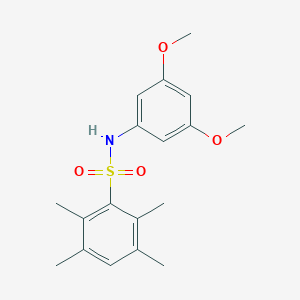
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide, also known as AD-114, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide has been shown to have several biochemical and physiological effects in scientific research studies. It has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This leads to a decrease in the production of pro-inflammatory cytokines and the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide in lab experiments is its potential therapeutic applications in the treatment of inflammatory diseases and cancer. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize the therapeutic potential of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide.
Orientations Futures
There are several future directions for the research of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide. One of the areas of research is to further understand the mechanism of action of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide to optimize its therapeutic potential. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide to determine the optimal dosage and administration route for therapeutic use. Additionally, more studies are needed to determine the safety and efficacy of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide in human clinical trials.
Conclusion
In conclusion, N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide is a promising chemical compound that has shown potential therapeutic applications in the treatment of inflammatory diseases and cancer. Its mechanism of action is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Further research is needed to optimize the therapeutic potential of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide and to determine its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide involves the reaction of 3-acetyl-2,6-dimethylbenzofuran with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through a series of chromatography techniques to obtain a pure form of N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide.
Applications De Recherche Scientifique
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Studies have shown that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation response in the body. This makes N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Another area of research for N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide is its potential use as an anti-cancer agent. Studies have shown that N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Propriétés
Formule moléculaire |
C14H17NO4S |
|---|---|
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)ethanesulfonamide |
InChI |
InChI=1S/C14H17NO4S/c1-5-20(17,18)15-12-7-11-13(6-8(12)2)19-10(4)14(11)9(3)16/h6-7,15H,5H2,1-4H3 |
Clé InChI |
HMNDODBYOMOZCK-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)C)C |
SMILES canonique |
CCS(=O)(=O)NC1=CC2=C(C=C1C)OC(=C2C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)
![3,4,5-trimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229640.png)

![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)


![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)

![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)